2-(2-Amino-3-fluorophenyl)ethanol
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Overview
Description
2-(2-Amino-3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO. It is characterized by the presence of an amino group and a fluorine atom attached to a benzene ring, along with an ethanol moiety. This compound appears as a white to light yellow crystalline powder and is soluble in water and most organic solvents . It is widely used as an intermediate in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-fluorophenyl)ethanol typically involves the reaction of 2-amino-3-fluorophenol with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenyl ethanol derivatives .
Scientific Research Applications
2-(2-Amino-3-fluorophenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Amino-1-(3-fluorophenyl)ethanol
- 2-Amino-2-(3-fluorophenyl)ethanol
- 2-Amino-2-(2-fluorophenyl)ethanol
Comparison: Compared to its similar compounds, 2-(2-Amino-3-fluorophenyl)ethanol is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-amino-3-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVJIBTXEQZTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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